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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on GB1908, a

novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). Galectin-1 is

a key protein implicated in creating an immunosuppressive tumor microenvironment (TME),

thereby facilitating tumor growth and immune evasion. GB1908 offers a promising therapeutic

strategy to counteract these effects and enhance anti-tumor immunity.

Core Mechanism of Action
Galectin-1, often overexpressed by tumor cells and stromal components within the TME,

contributes to cancer progression through multiple mechanisms. It induces the apoptosis of

effector T cells, promotes the proliferation of regulatory T cells, and enhances the differentiation

of tolerogenic dendritic cells.[1] By selectively inhibiting the carbohydrate recognition domain of

Galectin-1, GB1908 disrupts these interactions, leading to a reduction in immunosuppressive

signals within the TME.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for GB1908 in preclinical

studies.

Table 1: Binding Affinity and Selectivity

Target Species Parameter Value Reference

Galectin-1 Human Ki 57 nM [2]

Galectin-1 Mouse Ki 72 nM [2]

Galectin-3 Not Specified Selectivity
>50-fold vs.

Galectin-1
[2]

Galectin-1 Not Specified Kd 0.057 µM [3][4][5]

Galectin-3 Not Specified Kd 6.0 µM [3][4][5]

Table 2: In Vitro Efficacy
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Cell Line Assay Parameter Value Reference

Jurkat (T cell)

Galectin-1-

induced

Apoptosis

IC50 850 nM [2][3][4][5]

Table 3: In Vivo Administration

Animal
Model

Tumor
Model

Dosage
Dosing
Schedule

Duration Reference

Syngeneic

Mouse

LL/2 Lung

Carcinoma
30 mg/kg

Twice a day

(p.o.)
21 days [2][3]

Experimental Protocols
Based on the available information, the key experiments conducted to characterize GB1908
are outlined below.

Galectin-1 Binding and Selectivity Assays
A biophysical assay was employed to determine the binding affinity (Ki and Kd) of GB1908 to

human and mouse Galectin-1.[1][6] The selectivity was confirmed by comparing its binding to

Galectin-1 versus Galectin-3.[1][2][6] While the specific assay type (e.g., surface plasmon

resonance or isothermal titration calorimetry) is not detailed in the abstracts, these methods are

standard for determining binding kinetics and affinity.

In Vitro T Cell Apoptosis Assay
Cell Line: Jurkat cells, a human T lymphocyte cell line, were used.[1][2][3][4][5]

Induction of Apoptosis: Recombinant Galectin-1 was used to induce apoptosis in the Jurkat

cells.[2]

Treatment: Cells were treated with varying concentrations of GB1908 (0.1-10 µM) for 16

hours.[2]
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Endpoint: The inhibition of Galectin-1-induced apoptosis was measured, and the IC50 value

was determined.[2]
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Stromal Non-Small Cell Lung Cancer (NSCLC) TME
Model

Model: An in vitro co-culture system was established to mimic the stromal TME of NSCLC.[7]

This model included human peripheral blood mononuclear cells (PBMCs), human primary
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dermal fibroblasts, and the H1299 NSCLC cell line.[7]

Stimulation: T-cell receptor ligands were used to stimulate the co-culture.[7]

Treatment: The co-culture was treated with GB1908 for 48 hours.[7]

Endpoint: Changes in the levels of various biomarkers, particularly immunosuppressive

cytokines, were assessed.[7] GB1908 was shown to inhibit the expression of IL-17A, IFNγ,

IL-6, and TNFα.[1][7]

In Vivo Syngeneic Mouse Model
Animal Model: A syngeneic mouse model was utilized.[1][2]

Tumor Model: The LL/2 Lewis Lung Carcinoma cell line was used to establish primary lung

tumors.[2][3]

Treatment: GB1908 was administered orally at a dose of 30 mg/kg twice daily for 21 days.[2]

[3]

Pharmacokinetics: Pharmacokinetic studies in mice demonstrated that this dosing regimen

resulted in free plasma levels of GB1908 above the Galectin-1 Kd for 24 hours.[3][4][5]

Endpoint: The primary endpoint was the reduction in primary tumor growth.[2][3] Treatment

with GB1908 was observed to slow tumor growth.[1][6] Additionally, the levels of IL-17A,

IFNγ, IL-6, and TNFα were significantly reduced in GB1908-treated mice compared to the

vehicle-treated group.[1]
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Impact on the Tumor Microenvironment
The preclinical data strongly suggest that GB1908 favorably modulates the TME. By inhibiting

Galectin-1, GB1908:

Reduces T Cell Apoptosis: GB1908 attenuates Galectin-1-induced apoptosis of T cells,

which is a crucial mechanism for restoring an effective anti-tumor immune response.[1][6]

Decreases Immunosuppressive Cytokines: The inhibitor significantly reduces the production

of key immunosuppressive and pro-inflammatory cytokines such as IL-17A, IFNγ, IL-6, and

TNFα within the TME.[1][7] This shift in the cytokine milieu can help to overcome the

immunosuppressive nature of the tumor.
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Inhibits Tumor Growth: In syngeneic mouse models of lung carcinoma, breast carcinoma,

and metastatic skin cutaneous melanoma, treatment with GB1908 resulted in slowed tumor

growth.[1][6] This anti-tumor activity is likely a consequence of the reversal of immune

suppression within the TME.

Conclusion and Future Directions
GB1908 is a promising, selective, and orally bioavailable Galectin-1 inhibitor with demonstrated

preclinical efficacy in modulating the tumor microenvironment and inhibiting tumor growth. Its

distinct immunomodulatory profile suggests potential as a monotherapy or in combination with

other cancer therapies, such as checkpoint inhibitors. Further investigation into the detailed

molecular interactions and the full spectrum of its effects on various immune cell subsets within

the TME is warranted. The data presented here provide a strong rationale for the continued

clinical development of GB1908 for the treatment of cancers with high Galectin-1 expression.
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[https://www.benchchem.com/product/b15610778#gb1908-s-effect-on-the-tumor-
microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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